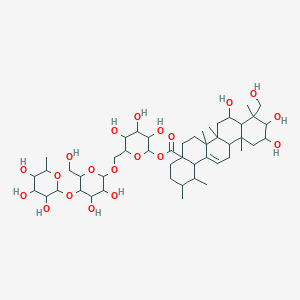
Bulbocapnine
Overview
Description
Bulbocapnine is an alkaloid found in plants of the Corydalis and Dicentra genera, which belong to the Fumariaceae family . It has been identified as a potent acetylcholinesterase inhibitor and has shown inhibitory activity against enzymes such as tyrosine hydroxylase . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders .
Scientific Research Applications
Chemistry: Bulbocapnine is used as a model compound for studying the synthesis and reactivity of aporphine alkaloids.
Biology: This compound has been shown to inhibit acetylcholinesterase and tyrosine hydroxylase, making it a valuable tool for studying enzyme inhibition and neurotransmitter biosynthesis
Medicine: This compound has potential therapeutic applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease due to its inhibitory effects on acetylcholinesterase and dopamine biosynthesis
Mechanism of Action
Bulbocapnine exerts its effects primarily through the inhibition of acetylcholinesterase and tyrosine hydroxylase . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Inhibition of tyrosine hydroxylase reduces the biosynthesis of dopamine, which can affect dopaminergic signaling pathways . These mechanisms contribute to this compound’s potential therapeutic effects in neurological disorders .
Safety and Hazards
Future Directions
Bulbocapnine is a potential therapeutic under the amyloid hypothesis . It has been used in the treatment of muscular tremors and vestibular nystagmus . However, more research is needed to fully understand its potential therapeutic applications.
Preparation Methods
Bulbocapnine can be synthesized using the Bischler-Napieralski-Pschorr synthetic method . This method involves the cyclization of a β-phenylethylamine derivative to form the aporphine structure, followed by various functional group modifications to yield this compound . The reaction conditions typically include the use of strong acids and high temperatures to facilitate cyclization
Chemical Reactions Analysis
Bulbocapnine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces dihydro derivatives .
Comparison with Similar Compounds
Bulbocapnine is structurally similar to other aporphine alkaloids such as apomorphine, glaucine, nantenine, nuciferine, pukateine, stepholidine, and tetrahydropalmatine . Compared to these compounds, this compound is unique in its dual inhibitory activity against acetylcholinesterase and tyrosine hydroxylase . This dual activity makes this compound particularly valuable for studying the interplay between cholinergic and dopaminergic signaling pathways .
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGIKWNLDQZBM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183940 | |
| Record name | Bulbocapnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298-45-3 | |
| Record name | (+)-Bulbocapnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bulbocapnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bulbocapnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bulbocapnine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BULBOCAPNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism remains unclear, research suggests that bulbocapnine interacts with multiple neurotransmitter systems in the brain, including the dopaminergic, adrenergic, and serotonergic systems. [, , , ]. this compound has been shown to act as an antagonist at both dopamine D1 and D2 receptors, blocking the effects of dopamine. [, , ]. It also exhibits α-adrenergic blocking properties, affecting norepinephrine signaling. []. Further research is needed to fully elucidate the complex interplay of these systems in this compound-induced catalepsy.
A: this compound administration in animals, particularly primates and rodents, results in a characteristic cataleptic state. This state is marked by immobility, decreased motor initiative, waxy flexibility (resistance to passive movement but holding imposed postures), and diminished responsiveness to external stimuli. [, , , , , ]. Notably, higher doses of this compound can induce hyperkinetic movements and even seizures in some animals. [, ].
A: Unlike typical "major tranquilizers," which primarily affect polysynaptic reflexes, this compound demonstrates a selective depressive effect on spinal monosynaptic reflex responses in rats. []. This suggests a distinct mechanism of action compared to other drugs inducing catalepsy.
A: Interestingly, environmental stress has been observed to interrupt this compound-induced catalepsy in rats. []. This highlights the complex interplay between environmental factors and the drug's effects on the central nervous system.
A: Research suggests that this compound might induce catalepsy by elevating acetylcholine levels in the striatum, a brain region crucial for motor control. []. This elevation, potentially linked to alterations in dopaminergic activity, might contribute to the characteristic motor impairments seen in this compound-induced catalepsy.
ANone: this compound has the molecular formula C19H19NO4 and a molecular weight of 325.35 g/mol.
A: Spectroscopic techniques, such as NMR and mass spectrometry, have been extensively employed to characterize the structure of this compound and its derivatives. [, ]. These techniques provide valuable information about the compound's structural features, including the presence of specific functional groups and their spatial arrangement within the molecule.
A: While specific details on this compound's ADME profile remain limited in the provided research, studies suggest it is readily absorbed following various routes of administration, including subcutaneous and intraperitoneal injections. [, ]. Further research is needed to fully elucidate the drug's pharmacokinetic properties.
A: Research indicates that this compound's effects can vary depending on the route of administration. For example, intraventricular injections in cats have been shown to induce catalepsy at significantly lower doses compared to subcutaneous administration. [].
ANone: Research on the long-term effects of this compound exposure remains limited. Given its complex interplay with multiple neurotransmitter systems, investigating the potential for lasting neurological changes is crucial.
A: Studies have explored the SAR of this compound and related aporphine alkaloids, revealing key structural features essential for their pharmacological activity. [, ]. For instance, the presence of a hydroxyl group at the C-11 position appears crucial for D1 receptor antagonist activity. While the corresponding methoxy derivatives show minimal activity at dopamine receptors. []. Furthermore, the stereochemistry at the C-6a position plays a significant role in binding affinity, with the 6aR configuration being optimal for interaction with dopamine receptors. []. These findings highlight the importance of specific structural motifs for the pharmacological profile of this compound and its analogs.
A: this compound holds a unique place in the history of neuroscience research, particularly in studying catatonia. Its ability to induce a cataleptic state in animals, first described by Peters in 1904, has provided a valuable tool for investigating the neural mechanisms underlying this complex motor disorder. [, , ]. While the use of this compound as a model for human catatonia has been subject to debate, it continues to provide insights into the intricate interplay of neurotransmitter systems involved in motor control and behavioral responses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
